MAO-A Inhibition: Comparison with Trihydroxy Analog
3-Hydroxy-1,2-dimethoxyxanthone exhibits favorable in silico drug-likeness properties, with a high probability of human intestinal absorption (HIA: 97.91%) and oral bioavailability (81.43%) as predicted by admetSAR 2 [1]. While direct head-to-head experimental ADME comparisons with specific analogs are not available in the primary literature, this compound's ADMET profile is provided as a point of differentiation for procurement decisions when considering it as a starting point for lead optimization or biological screening. In contrast, the general xanthone class is known to present significant ADME challenges including poor aqueous solubility and rapid metabolism, which often necessitate extensive structural optimization [2].
| Evidence Dimension | In silico predicted human intestinal absorption (HIA) and oral bioavailability |
|---|---|
| Target Compound Data | HIA probability 97.91%; oral bioavailability probability 81.43% |
| Comparator Or Baseline | General xanthone class: known for poor aqueous solubility and metabolic instability [2] |
| Quantified Difference | Predicted HIA > 97% vs. class-level concerns regarding poor oral absorption |
| Conditions | admetSAR 2 in silico prediction model |
Why This Matters
For researchers prioritizing compounds with favorable predicted ADME characteristics for in vivo or cell-based studies, these in silico parameters provide a quantitative basis for selecting this specific xanthone derivative over others with unknown or unfavorable absorption profiles.
- [1] Plantaedb. 3-Hydroxy-1,2-dimethoxyxanthone: ADMET Properties (via admetSAR 2). View Source
- [2] Gomes A, et al. Drug-like Properties and ADME of Xanthone Derivatives: The Antechamber of Clinical Trials. Curr Med Chem. 2016;23(32):3654-3686. View Source
